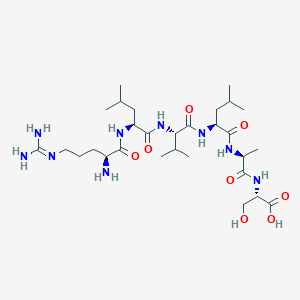
2,6-Bis(methoxymethyl)-4-methyl-4-(2-oxoethoxy)-2,5-cyclohexadiene-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(methoxymethyl)-4-methyl-4-(2-oxoethoxy)-2,5-cyclohexadiene-1-one is a complex organic compound characterized by its unique structure, which includes methoxymethyl and oxoethoxy groups attached to a cyclohexadiene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(methoxymethyl)-4-methyl-4-(2-oxoethoxy)-2,5-cyclohexadiene-1-one typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of a cyclohexadiene derivative with methoxymethyl chloride under basic conditions, followed by the introduction of the oxoethoxy group through esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality and efficiency. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
2,6-Bis(methoxymethyl)-4-methyl-4-(2-oxoethoxy)-2,5-cyclohexadiene-1-one can undergo various chemical reactions, including:
Oxidation: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxoethoxy group can be reduced to a hydroxyl group under mild conditions.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl groups can yield methoxyacetic acid, while reduction of the oxoethoxy group can produce 2-hydroxyethoxy derivatives.
科学的研究の応用
2,6-Bis(methoxymethyl)-4-methyl-4-(2-oxoethoxy)-2,5-cyclohexadiene-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique chemical properties.
作用機序
The mechanism of action of 2,6-Bis(methoxymethyl)-4-methyl-4-(2-oxoethoxy)-2,5-cyclohexadiene-1-one involves its interaction with specific molecular targets and pathways. The methoxymethyl and oxoethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
類似化合物との比較
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: Shares structural similarities but differs in functional groups and reactivity.
2-Methoxyphenylboronic acid: Contains a methoxy group but has a different core structure and chemical behavior.
Uniqueness
2,6-Bis(methoxymethyl)-4-methyl-4-(2-oxoethoxy)-2,5-cyclohexadiene-1-one is unique due to its combination of methoxymethyl and oxoethoxy groups on a cyclohexadiene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
881181-63-1 |
|---|---|
分子式 |
C13H18O5 |
分子量 |
254.28 g/mol |
IUPAC名 |
2-[3,5-bis(methoxymethyl)-1-methyl-4-oxocyclohexa-2,5-dien-1-yl]oxyacetaldehyde |
InChI |
InChI=1S/C13H18O5/c1-13(18-5-4-14)6-10(8-16-2)12(15)11(7-13)9-17-3/h4,6-7H,5,8-9H2,1-3H3 |
InChIキー |
XPHMWDGRVUDAAU-UHFFFAOYSA-N |
正規SMILES |
CC1(C=C(C(=O)C(=C1)COC)COC)OCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl (2'Z)-1,3-dibutyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B12595505.png)

![6-[(3-chlorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12595519.png)

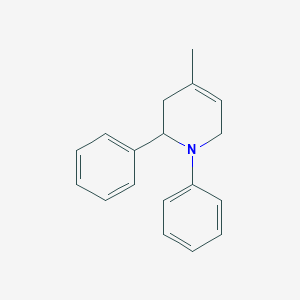
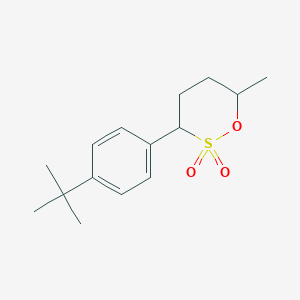
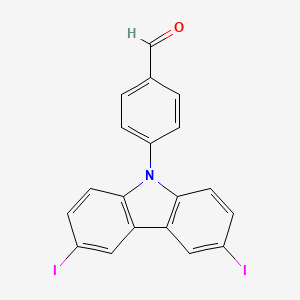
![Phenol, 4-[5-(2-chloro-7-methyl-3-quinolinyl)-3-isoxazolyl]-](/img/structure/B12595539.png)


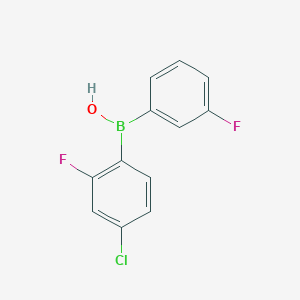
![Pyrimidine, 2-[(3-methylphenyl)thio]-](/img/structure/B12595552.png)
![Germane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12595568.png)
